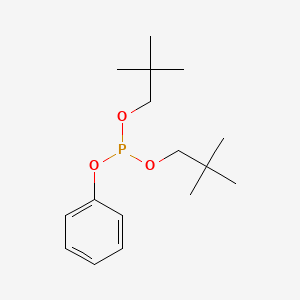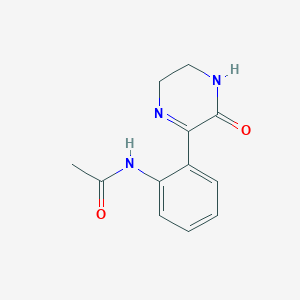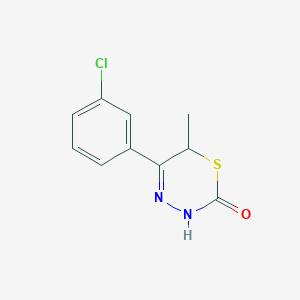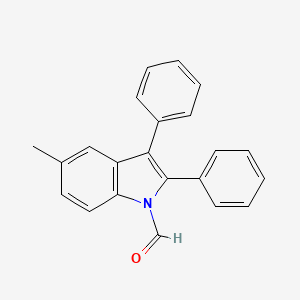
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions . Another method includes the use of multicomponent reactions, which offer a direct and rapid synthesis route .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale production. This includes using methanesulfonic acid as a catalyst and refluxing the reaction mixture in methanol to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: 5-Methyl-2,3-diphenyl-1H-indole-1-carboxylic acid.
Reduction: 5-Methyl-2,3-diphenyl-1H-indole-1-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist at the aryl hydrocarbon receptor, modulating immune responses . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbaldehyde: Shares the indole core structure but differs in the position and type of substituents.
5-Methyl-1H-indole-3-carbaldehyde: Similar structure but with different substitution patterns.
2-Phenylindole: Lacks the aldehyde group but has a similar indole and phenyl structure.
Uniqueness
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, diphenyl, and aldehyde groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
83824-13-9 |
|---|---|
Formule moléculaire |
C22H17NO |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
5-methyl-2,3-diphenylindole-1-carbaldehyde |
InChI |
InChI=1S/C22H17NO/c1-16-12-13-20-19(14-16)21(17-8-4-2-5-9-17)22(23(20)15-24)18-10-6-3-7-11-18/h2-15H,1H3 |
Clé InChI |
IYXUYBOAJBEPJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



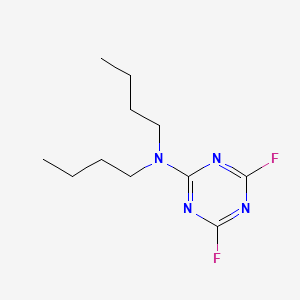

![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)
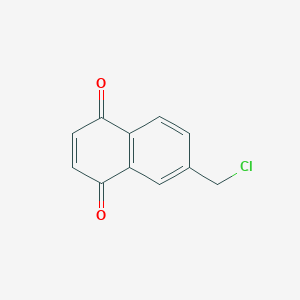
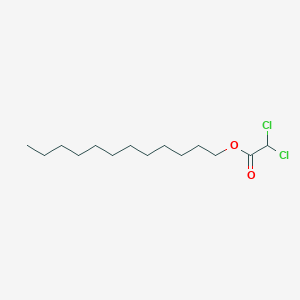
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
